molecular formula C17H26ClNO4 B1668038 Buflomedil hydrochloride CAS No. 35543-24-9

Buflomedil hydrochloride

Cat. No. B1668038
CAS RN: 35543-24-9
M. Wt: 343.8 g/mol
InChI Key: ZDPACSAHMZADFZ-UHFFFAOYSA-N
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Scientific Research Applications

Buflomedil Hydrochloride has a wide range of scientific research applications:

In Vivo

Buflomedil hydrochloride has been used in a variety of in vivo studies. It has been used to study the effects of hypertension and hyperlipidemia in animals. It has also been used to study the effects of Alzheimer’s disease and Parkinson’s disease in humans.

In Vitro

Buflomedil hydrochloride has been used in a variety of in vitro studies. It has been used to study the effects of hypertension and hyperlipidemia on cell cultures. It has also been used to study the effects of Alzheimer’s disease and Parkinson’s disease on cell cultures.

Mechanism of Action

Buflomedil Hydrochloride exerts its effects by inhibiting α-adrenoceptors, which leads to vasodilation and improved blood flow. It also inhibits platelet aggregation and improves erythrocyte deformability, reducing blood viscosity and enhancing tissue oxygenation . The molecular targets include α-adrenoceptors and platelet aggregation pathways.

Biological Activity

Buflomedil hydrochloride has been shown to have a wide range of biological activities. It has been shown to inhibit the release of inflammatory mediators such as histamine and leukotrienes. It has also been shown to increase the production of nitric oxide, which is an important signaling molecule in the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which can lead to an increase in blood flow. It has also been shown to decrease the production of inflammatory mediators such as histamine and leukotrienes.

Advantages and Limitations for Lab Experiments

Buflomedil hydrochloride has a wide range of applications in laboratory experiments. One of the main advantages is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Another advantage is that it has a wide range of biological activities, which makes it a useful tool for research. However, there are some limitations to using this compound in laboratory experiments. It is not approved for use in humans, so it can only be used in animal or cell culture experiments. It is also a relatively new compound, so there is still much to be learned about its effects and mechanisms of action.

Future Directions

Buflomedil hydrochloride has a wide range of applications, and there is still much to be learned about its effects and mechanisms of action. The following are some potential future directions for research on this compound:
1. Further study of the effects of this compound on various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
2. Further study of the effects of this compound on cardiovascular diseases, such as hypertension and hyperlipidemia.
3. Further study of the effects of this compound on inflammation and oxidative stress.
4. Further study of the effects of this compound on the immune system.
5. Further study of the pharmacokinetics and pharmacodynamics of this compound.
6. Development of new formulations and delivery systems for this compound.
7. Development of new methods for synthesizing this compound.
8. Development of new methods for assessing the safety and efficacy of this compound.
9. Development of new methods for studying the effects of this compound on biological systems.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Buflomedil hydrochloride . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Buflomedil hydrochloride interacts with several enzymes and proteins. It is a phosphodiesterase enzyme inhibitor that stimulates cyclic adenosine monophosphate and biological vasodilators . The major pharmacological action of this compound on vascular smooth muscle is non-selective competitive inhibition of α-adrenoceptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It improves the flow properties of blood by decreasing its viscosity and improving erythrocyte flexibility, thereby enhancing tissue oxygenation . It also inhibits platelet aggregation and improves red cell deformity .

Molecular Mechanism

The mechanism of action of this compound involves a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .

Temporal Effects in Laboratory Settings

In laboratory settings, single-doses of this compound (50 to 200mg administered intravenously or intra-arterially), and longer term administration (600mg orally for up to 14 days), generally increased regional, hemispherical and global cerebral blood flow in patients with cerebrovascular disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the body, with about 20% of an absorbed dose undergoing first-pass metabolism .

Transport and Distribution

It is known that in the body, water moves through semi-permeable membranes of cells and from one compartment of the body to another by a process called osmosis .

Subcellular Localization

It is known that the subcellular location generally concerns the mature protein .

Preparation Methods

Buflomedil Hydrochloride can be synthesized through the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in a chlorobenzene solvent. This reaction is an example of the Hoesch reaction . Industrial production methods often involve similar synthetic routes but may include additional steps to ensure purity and yield.

Chemical Reactions Analysis

Buflomedil Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Buflomedil Hydrochloride is similar to other vasoactive drugs such as pentoxifylline and naftidrofuryl. it is unique in its combination of pharmacological effects, including α-adrenoceptor inhibition, platelet aggregation inhibition, and erythrocyte deformability improvement . Similar compounds include:

This compound stands out due to its multifaceted mechanism of action and its potential therapeutic applications in vascular diseases.

properties

IUPAC Name

4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPACSAHMZADFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55837-25-7 (Parent)
Record name Buflomedil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6046977
Record name Buflomedil hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35543-24-9
Record name Buflomedil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35543-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Buflomedil hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buflomedil hydrochloride
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Record name Buflomedil hydrochloride
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Record name 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride
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Record name BUFLOMEDIL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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